molecular formula C14H22N2 B1318023 N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine CAS No. 105298-83-7

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine

Cat. No.: B1318023
CAS No.: 105298-83-7
M. Wt: 218.34 g/mol
InChI Key: IMDARUXWNKRPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine: is an organic compound with the molecular formula C14H22N2. It is known for its applications in various industrial processes, particularly as an antioxidant in rubber production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine typically involves the reaction of aniline with cyclohexylamine under specific conditions. The process includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine exerts its effects involves its interaction with free radicals. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals .

Comparison with Similar Compounds

Uniqueness: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its cyclohexyl and ethyl groups contribute to its stability and effectiveness in various applications .

Biological Activity

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a cyclohexyl group and an ethyl group attached to a benzene ring with two amine functionalities. The synthesis typically involves the following steps:

  • Starting Materials : Cyclohexylamine, ethylamine, and benzene-1,4-diamine are commonly used.
  • Reaction Conditions : Reactions are conducted under controlled conditions using catalysts and solvents to optimize yield and purity.
  • Purification Techniques : Common methods include recrystallization and chromatography to achieve high-purity compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activities or bind to receptors, influencing numerous biological pathways. Specific studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast and prostate cancer models.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. In one study, it showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
  • Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have demonstrated reduced neuronal damage in conditions mimicking neurodegenerative diseases.

Table 1: Biological Activity Overview

Activity TypeModel/OrganismObserved EffectReference
AnticancerBreast Cancer Cell LineDose-dependent cytotoxicity
AntimicrobialStaphylococcus aureusSignificant growth inhibition
NeuroprotectiveRat ModelReduced neuronal damage

Research Findings

Recent findings suggest that the compound's effectiveness is linked to its structural properties. The presence of the cyclohexyl and ethyl groups enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Comparative Analysis

When compared to similar compounds lacking these functional groups, this compound shows superior biological activity due to enhanced binding affinity for target enzymes and receptors.

Properties

IUPAC Name

4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDARUXWNKRPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.